molecular formula C22H25N3O2S B301081 (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

カタログ番号 B301081
分子量: 395.5 g/mol
InChIキー: CKWRBIRUEPSFAA-SPDSTVKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DABET, is a thiazolidinedione derivative that has been shown to have potential as a treatment for type 2 diabetes. In

作用機序

The mechanism of action of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to PPARγ, leading to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in diabetes and metabolic syndrome.
Biochemical and Physiological Effects:
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects in animal models of diabetes and metabolic syndrome. These include improved insulin sensitivity, increased glucose uptake in peripheral tissues, decreased inflammation, and reduced oxidative stress. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have beneficial effects on lipid metabolism, including decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels.

実験室実験の利点と制限

One advantage of using (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its specificity for PPARγ, which allows for targeted modulation of glucose and lipid metabolism. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its relatively low potency compared to other PPARγ agonists.

将来の方向性

Future research on (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one could focus on optimizing its potency and pharmacokinetic properties, as well as exploring its potential as a treatment for other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, which could have implications for the treatment of other inflammatory conditions.

合成法

The synthesis of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethoxybenzaldehyde in the presence of sodium ethoxide to form the corresponding imine. This imine is then reacted with 2-amino-3-ethyl-1,3-thiazolidine-4-one to produce (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one.

科学的研究の応用

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential as a treatment for type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in diabetic animal models. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have potential as a treatment for obesity and metabolic syndrome.

特性

製品名

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

分子式

C22H25N3O2S

分子量

395.5 g/mol

IUPAC名

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-5-25-21(26)20(15-16-7-11-18(12-8-16)24(3)4)28-22(25)23-17-9-13-19(14-10-17)27-6-2/h7-15H,5-6H2,1-4H3/b20-15-,23-22?

InChIキー

CKWRBIRUEPSFAA-SPDSTVKKSA-N

異性体SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

正規SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。